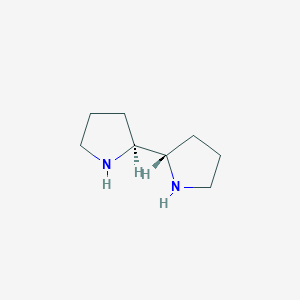

(2S,2'S)-2,2'-Bipyrrolidine

Description

The exact mass of the compound (2S,2'S)-2,2'-Bipyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,2'S)-2,2'-Bipyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-2,2'-Bipyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHVTVSAFRAXPA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124779-66-4 | |

| Record name | (S,S)-2,2'-Bipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S,2'S)-2,2'-Bipyrrolidine: A Comprehensive Technical Guide to Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,2'S)-2,2'-Bipyrrolidine, a C₂-symmetric chiral diamine, is a pivotal structural motif in asymmetric catalysis and medicinal chemistry. Its rigid, sterically defined framework, arising from the two interconnected pyrrolidine rings with S-configuration at the 2 and 2' positions, provides a powerful scaffold for inducing stereoselectivity in a myriad of chemical transformations. This technical guide offers an in-depth exploration of the core structural properties of (2S,2'S)-2,2'-Bipyrrolidine, detailing its conformational landscape and the analytical methodologies essential for its comprehensive characterization. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for researchers leveraging this versatile molecule in ligand design, catalyst development, and the synthesis of complex chiral molecules.

Introduction: The Significance of (2S,2'S)-2,2'-Bipyrrolidine

The pyrrolidine ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products. The defined stereochemistry of (2S,2'S)-2,2'-Bipyrrolidine makes it a highly valuable chiral ligand and organocatalyst. Its C₂-symmetric structure is crucial for creating a well-defined chiral environment in the coordination sphere of a metal catalyst, thereby enabling precise control over the stereochemical outcome of a reaction. This has led to its successful application in numerous asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. A thorough understanding of its structural nuances and the analytical techniques to verify its purity and stereochemical integrity is paramount for its effective application.

Core Structural Properties

The defining feature of (2S,2'S)-2,2'-Bipyrrolidine is its two pyrrolidine rings linked by a C-C single bond, with both stereocenters in the S configuration. This seemingly simple arrangement gives rise to a complex and fascinating conformational landscape that dictates its reactivity and catalytic efficacy.

Stereochemistry and Chirality

The molecule possesses two chiral centers at the C2 and C2' positions. The (2S,2'S) designation specifies the absolute configuration at these centers, making it a specific enantiomer. Its counterpart, (2R,2'R)-2,2'-Bipyrrolidine, exhibits identical physical properties but induces the opposite stereoselectivity in asymmetric reactions. The high enantiomeric purity of these ligands is critical for achieving high enantioselectivity in catalysis.

Conformational Analysis

The pyrrolidine ring is not planar and exists in puckered envelope or twist conformations to relieve ring strain. In (2S,2'S)-2,2'-Bipyrrolidine, the rotation around the central C2-C2' bond introduces further conformational complexity. The relative orientation of the two pyrrolidine rings can be described by a dihedral angle, leading to various conformers with different steric and electronic properties. The two predominant pucker modes of the pyrrolidine ring are the C-4 (Cγ) exo and endo envelope conformers. The conformational preference can be influenced by substituents on the rings and the coordination to a metal center. Understanding these conformational dynamics is crucial for rational ligand design and for interpreting the outcomes of catalytic reactions.

Analytical Characterization: A Validated Approach

Ensuring the chemical and stereochemical purity of (2S,2'S)-2,2'-Bipyrrolidine is a prerequisite for its use in sensitive applications. A multi-technique approach is essential for a comprehensive analysis.

Figure 1. Analytical Workflow for (2S,2'S)-2,2'-Bipyrrolidine.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the connectivity and stereochemistry of (2S,2'S)-2,2'-Bipyrrolidine.

-

¹H NMR: Provides information about the number of different types of protons and their connectivity. The C₂-symmetry of the molecule simplifies the spectrum, but the diastereotopic nature of the methylene protons on the pyrrolidine rings can lead to complex splitting patterns.

-

¹³C NMR: Reveals the number of non-equivalent carbons. For the (2S,2'S) isomer, a specific number of signals is expected, and any additional peaks may indicate the presence of impurities or other diastereomers.

-

2D NMR (COSY, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Expert Insight: When analyzing the NMR spectra, pay close attention to the chemical shifts and coupling constants of the protons at the stereogenic centers (C2 and C2'). These are highly sensitive to the local stereochemical environment and can provide strong evidence for the desired (S,S) configuration.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified (2S,2'S)-2,2'-Bipyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

-

Data Processing: Process the FID with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Analysis: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.

-

Electron Impact (EI) or Electrospray Ionization (ESI): ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the [M+H]⁺ peak and compare the measured m/z value with the calculated molecular weight.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of (2S,2'S)-2,2'-Bipyrrolidine.

Expert Insight: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines. Method development may involve screening different CSPs and mobile phase compositions to achieve optimal resolution.

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a solution of the sample. It is also essential to inject a racemic standard to identify the retention times of both enantiomers.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [([S,S] - [R,R]) / ([S,S] + [R,R])] x 100. An enantiomeric excess of ≥99.5% is often required for high-purity applications.

Physicochemical Properties

Basic physicochemical properties serve as important indicators of purity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | |

| Molecular Weight | 140.23 g/mol | |

| Appearance | White to off-white powder | |

| Boiling Point | 79 - 81 °C at 3 mmHg | |

| Optical Rotation | Specific rotation value is dependent on the concentration and solvent. | |

| Storage | 2-8°C |

Synthesis and Purification

The synthesis of enantiomerically pure (2S,2'S)-2,2'-Bipyrrolidine often involves asymmetric synthesis or the resolution of a racemic mixture. Common synthetic strategies may utilize chiral auxiliaries or asymmetric catalysis. Purification is typically achieved through distillation or crystallization of a salt form, such as the tartrate salt, which can also aid in chiral resolution.

Applications in Asymmetric Catalysis

The C₂-symmetric nature and the presence of two secondary amine functionalities make (2S,2'S)-2,2'-Bipyrrolidine an excellent ligand for a wide range of metal-catalyzed asymmetric reactions. It can be readily derivatized at the nitrogen atoms to fine-tune its steric and electronic properties, leading to the development of highly effective catalysts for specific transformations.

Conclusion

(2S,2'S)-2,2'-Bipyrrolidine is a molecule of significant importance in the field of asymmetric synthesis. Its unique structural properties, when properly understood and verified through rigorous analytical characterization, provide a powerful tool for the creation of chiral molecules with high stereoselectivity. This guide has outlined the key structural features and provided a framework of validated analytical protocols to ensure the quality and integrity of this crucial chiral building block.

References

-

(2S,2'S)-2,2'-Bipyrrolidine. (n.d.). ChemSrc. Retrieved from [Link]

-

2,2'-Bipyrrolidine. (n.d.). PubChem. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

Chiral HPLC chromatogram for 2a (enantio-enriched). (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2156-2159.

- NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. (2021). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(1-2), 65-73.

-

2-Pyrrolidone. (n.d.). SpectraBase. Retrieved from [Link]

An In-depth Technical Guide to (2S,2'S)-2,2'-Bipyrrolidine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral diamine (2S,2'S)-2,2'-Bipyrrolidine. Esteemed for its C₂-symmetric scaffold, this ligand has become an invaluable tool in asymmetric synthesis, enabling precise stereochemical control in a variety of catalytic reactions. We will delve into its core physical and chemical properties, provide validated protocols for its synthesis and characterization, and explore its application in modern organic chemistry, grounding all claims in authoritative sources.

Core Molecular Profile and Physicochemical Properties

(2S,2'S)-2,2'-Bipyrrolidine is a chiral organic compound composed of two S-configured pyrrolidine rings linked at the 2-position. This unique stereochemistry and structure are fundamental to its utility as a chiral ligand in asymmetric catalysis.[1][2] The two basic nitrogen atoms can effectively chelate to a metal center, creating a rigid, well-defined chiral environment that dictates the stereochemical outcome of a reaction.

Structural and Physical Data Summary

The key physicochemical properties of (2S,2'S)-2,2'-Bipyrrolidine and its commonly used tartrate salt are summarized below for quick reference. The free base is often described as a colorless liquid or a low-melting powder, a discrepancy that may arise from minor impurities or observation conditions.[3][4] It is notably sensitive to air and should be handled and stored under an inert atmosphere.[3]

| Property | (2S,2'S)-2,2'-Bipyrrolidine (Free Base) | (2S,2'S)-2,2'-Bipyrrolidine D-tartrate trihydrate |

| CAS Number | 124779-66-4[3][4] | 136937-03-6[1] |

| Molecular Formula | C₈H₁₆N₂[3][4] | C₈H₁₆N₂ · C₄H₆O₆ · 3H₂O |

| Molecular Weight | 140.23 g/mol [3][4] | 344.36 g/mol |

| Appearance | Colorless liquid or powder[3][4] | Colorless to white crystalline powder[1] |

| Boiling Point | 79 - 81 °C @ 3 mmHg[5] | Not Applicable |

| Melting Point | Not well-defined | 117 - 118 °C (decomposes)[4] |

| Optical Rotation | [α]D20 +14.82° (c=1.01, MeOH)[2][3] | Not Applicable |

| Storage Conditions | 2-8°C, under inert atmosphere[4][5] | Room Temperature[1] |

Spectroscopic and Analytical Characterization

Authenticating the identity, purity, and stereochemical integrity of (2S,2'S)-2,2'-Bipyrrolidine is paramount. A combination of spectroscopic and chromatographic techniques is required. While a publicly available, peer-reviewed full dataset is elusive, the following represents expected characterization data based on its known structure and analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the aliphatic protons on the pyrrolidine rings between approximately 1.4-2.0 ppm. The methine protons at the C2 and C2' positions (the stereocenters) would likely appear as a distinct multiplet further downfield, around 3.0-3.3 ppm. The N-H protons would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (CDCl₃): Four distinct signals are expected due to the molecule's C₂ symmetry. The chiral methine carbons (C2, C2') would appear around 60-65 ppm. The remaining three signals corresponding to the methylene carbons of the pyrrolidine rings (C3/C3', C4/C4', C5/C5') would be found in the aliphatic region, typically between 25-50 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3300-3400 cm⁻¹), C-H stretching for sp³ carbons (just below 3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 140.13. Common fragmentation patterns for pyrrolidine systems involve the loss of side chains adjacent to the nitrogen, though the primary fragmentation for the bipyrrolidine structure would likely involve cleavage of the C2-C2' bond, yielding a fragment at m/z = 70.

The following diagram outlines a logical workflow for the comprehensive characterization of (2S,2'S)-2,2'-Bipyrrolidine, ensuring both chemical and enantiomeric purity.

Synthesis and Chiral Resolution

The most robust and scalable synthesis of 2,2'-bipyrrolidine is achieved through the photodimerization of pyrrolidine, which produces a mixture of racemic (a 50:50 mix of RR and SS enantiomers) and meso diastereomers. The desired (2S,2'S) enantiomer is then isolated through classical resolution using an enantiopure chiral acid, such as D-(-)-tartaric acid.

Rationale for Chiral Resolution with Tartaric Acid

This resolution method is a cornerstone of stereoselective chemistry. The basic nitrogen atoms of the racemic bipyrrolidine mixture react with the acidic carboxyl groups of a single enantiomer of tartaric acid (e.g., D-tartaric acid) to form a pair of diastereomeric salts: [(2S,2'S)-bipyrrolidinium][D-tartrate] and [(2R,2'R)-bipyrrolidinium][D-tartrate].[3] Because diastereomers have different physical properties, they exhibit different solubilities in a given solvent.[3] This allows for the selective crystallization of the less soluble diastereomeric salt, physically separating it from the more soluble one, which remains in the mother liquor. The desired enantiomer is then liberated from the tartrate salt by treatment with a base.

Validated Synthesis and Resolution Protocol

The following procedure is adapted from a robust and well-documented method published in Organic Syntheses, a highly trusted source for reproducible experimental details.

Step 1: Photodimerization of Pyrrolidine

-

Apparatus Setup: Charge a 500-mL three-necked flask equipped with quartz refluxing columns and water condensers with 160 mL of pyrrolidine and a single drop of mercury.

-

Irradiation: Place the flask in a Rayonet Photoreactor fitted with 254 nm lamps. Heat the mixture to reflux using a heating mantle.

-

Reaction: Irradiate the refluxing mixture for 7 days.

-

Workup: After cooling, carefully decant the liquid to a distillation flask. Remove unreacted pyrrolidine by distillation at atmospheric pressure.

-

Purification: Distill the residue under vacuum (bp 79–81 °C at 3.0 mmHg) to yield a mixture of (R,R)- and (R,S)-2,2'-bispyrrolidine. This mixture is used directly in the resolution step.

Step 2: Resolution of (S,S)-2,2'-Bipyrrolidine This part of the protocol assumes the (R,R)-enantiomer was first removed using L-(+)-tartaric acid as described in the original procedure. The mother liquor from that step, enriched in the (S,S)-enantiomer, is used here.

-

Basification: Cool the mother liquor from the initial resolution to 0 °C and slowly add 80 g of KOH pellets with vigorous stirring.

-

Extraction: Add 500 mL of diethyl ether and stir for 20 minutes. Separate the aqueous layer and extract it four more times with 500 mL portions of diethyl ether.

-

Concentration: Combine the ether extracts, dry over anhydrous K₂CO₃, and concentrate under vacuum to obtain an oil enriched in (S,S)-2,2'-bipyrrolidine.

-

Salt Formation: Dissolve the resulting oil (e.g., 48.4 g) in 150 mL of H₂O. Add 34.5 g of D-(-)-tartaric acid and 27.0 mL of acetic acid. Heat the mixture to 90 °C until a homogenous solution is formed.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to precipitate the (S,S)-2,2'-bispyrrolidine·(D)-tartrate salt.

-

Isolation & Recrystallization: Filter the precipitate and wash with ice-cold water. Recrystallize the solid from hot water to achieve high diastereomeric purity.

Step 3: Liberation of the Free Diamine

-

Basification: To a solution of the purified tartrate salt (e.g., 9.3 g) in 15 mL of water at 0 °C, add 20 g of KOH pellets and stir for 10 minutes.

-

Extraction: Add 80 mL of diethyl ether and stir for 30 minutes. Separate the aqueous layer and extract it six times with 50 mL portions of diethyl ether.

-

Final Purification: Combine the ether extracts, dry over K₂CO₃, and concentrate in vacuo. The residue can be further purified by vacuum distillation to yield pure (2S,2'S)-(+)-2,2'-bipyrrolidine.

Applications in Asymmetric Catalysis

(2S,2'S)-2,2'-Bipyrrolidine and its N-alkylated derivatives are highly effective organocatalysts or ligands in a range of asymmetric transformations. Their primary role is to form a chiral complex with a metal or, in organocatalysis, to form a chiral enamine intermediate, which then reacts stereoselectively.

Organocatalytic Asymmetric Michael Addition

One of the most well-established applications is in the asymmetric Michael (conjugate) addition of aldehydes and ketones to nitroolefins. The bipyrrolidine acts as a secondary amine catalyst, forming a nucleophilic enamine with the carbonyl compound. The chiral scaffold of the catalyst then directs the enamine to attack one face of the nitroolefin preferentially, leading to high enantioselectivity.

Representative Protocol: Asymmetric Michael Addition

The following is a generalized protocol for the organocatalytic Michael addition of an aldehyde to a nitroolefin, based on methodologies reported by Alexakis and coworkers.[6][7]

-

Reaction Setup: To a vial, add the nitroolefin (1.0 equiv), the solvent (e.g., CH₂Cl₂), and (2S,2'S)-N-isopropyl-2,2'-bipyrrolidine (0.1 equiv).

-

Cooling: Cool the mixture to the desired temperature (e.g., -25 °C to room temperature).

-

Substrate Addition: Add the aldehyde (1.5-2.0 equiv) to the mixture.

-

Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).

Expert Insight: The N-isopropyl derivative of the bipyrrolidine is often used in these reactions. The bulky isopropyl group helps to further shield one face of the enamine intermediate, enhancing the stereoselectivity of the subsequent C-C bond formation. Enantioselectivities of up to 95% ee and excellent yields have been reported using this methodology.[6]

Ligand in Metal-Catalyzed Reactions

(2S,2'S)-2,2'-Bipyrrolidine is also a valuable ligand for various metal-catalyzed reactions, including copper-catalyzed conjugate additions and palladium-catalyzed allylic alkylations.[8][9] In these cases, the diamine chelates to the metal center (e.g., Cu(I) or Pd(0)), and the resulting chiral metal complex is the active catalyst. The rigid C₂-symmetric backbone of the ligand effectively transfers its stereochemical information to the substrates during the catalytic cycle. The choice of metal precursor and counterion (e.g., Cu(OTf)₂) can be critical for achieving high reactivity and selectivity.

Safety and Handling

(2S,2'S)-2,2'-Bipyrrolidine is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapor.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8 °C). It is designated under storage class 8A for combustible, corrosive hazardous materials.

Conclusion

(2S,2'S)-2,2'-Bipyrrolidine is a powerful and versatile chiral diamine that has proven its merit in the field of asymmetric synthesis. Its well-defined C₂-symmetric structure allows for the predictable and efficient transfer of chirality in a host of important chemical transformations. Through robust and scalable synthesis via resolution and its demonstrated efficacy in both organocatalytic and metal-catalyzed reactions, it provides chemists in research and industry with a reliable tool for constructing complex, enantioenriched molecules. Proper handling and a thorough understanding of its characterization are essential for its successful application.

References

-

Denmark, S. E., Fu, J., & Lawler, M. J. (2006). (R,R)- AND (R,S)-2,2'-BISPYRROLIDINE. Organic Syntheses, 83, 16. [Link]

-

Chemsrc. (2024). (2S,2'S)-2,2'-Bipyrrolidine. [Link]

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]

-

Fernandez-Zuniga, M. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link]

-

Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry, 60(4), 209-212. [Link]

-

Mossé, S., & Alexakis, A. (2007). The Use of N-isopropyl-2,2′-bipyrrolidine Derivatives as Organic Catalysts for Asymmetric Michael Additions. ChemInform, 38(25). [Link]

-

ResearchGate. (2015). Asymmetric Michael addition reaction.[Link]

-

Sci-Hub. (n.d.). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. [Link]

-

Stoltz, B. M., & Trost, B. M. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]

-

Vargová, D., Némethová, I., & Šebesta, R. (2020). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry, 18(20), 3780-3796. [Link]

Sources

- 1. (S,S)-2,2′-Bipyrrolidine D-tartrate trihydrate 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S,S)-2,2′-Bipyrrolidine D-tartrate trihydrate 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S,S)-2,2'-Bipyrrolidine D-tartrate trihydrate [myskinrecipes.com]

- 6. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions | CHIMIA [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (2S,2'S)-2,2'-Bipyrrolidine

Abstract

(2S,2'S)-2,2'-Bipyrrolidine is a C₂-symmetric chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis and as a crucial building block in the synthesis of complex molecules and pharmaceutical agents.[1][2] Its rigid, well-defined stereochemical structure allows for precise control over the stereochemical outcome of chemical reactions, making it an invaluable tool for researchers in organic synthesis and drug development.[3] This guide provides a comprehensive overview of the synthesis and characterization of (2S,2'S)-2,2'-bipyrrolidine, offering field-proven insights into experimental choices, detailed protocols, and robust analytical methodologies.

Introduction: The Significance of (2S,2'S)-2,2'-Bipyrrolidine

The pyrrolidine ring is a fundamental scaffold in a multitude of natural products, pharmaceuticals, and chiral catalysts.[4][5] The C₂-symmetric arrangement of the two pyrrolidine rings in (2S,2'S)-2,2'-bipyrrolidine creates a unique chiral environment that is highly effective in inducing stereoselectivity in a wide range of chemical transformations.[2][3] This diamine and its derivatives have been successfully employed as organocatalysts for asymmetric Michael additions and other carbon-carbon bond-forming reactions.[6][7][8] Furthermore, it serves as a critical ligand for metal-catalyzed processes, including asymmetric hydrogenations and oxidations.[2] The ability to synthesize this molecule in high enantiomeric purity is therefore of paramount importance.

Synthetic Strategies: From Precursors to Pure Product

The synthesis of enantiomerically pure (2S,2'S)-2,2'-bipyrrolidine can be approached through several routes. One of the most common and effective methods involves the photodimerization of pyrrolidine followed by chiral resolution.[6][9] This section will detail a robust and scalable synthetic approach.

Core Synthetic Workflow

The overall strategy involves three key stages: the formation of a racemic mixture of 2,2'-bipyrrolidine, the separation of the desired (S,S)-enantiomer through diastereomeric salt formation with a chiral resolving agent, and the final liberation of the free diamine.

Caption: Synthetic workflow for (2S,2'S)-2,2'-Bipyrrolidine.

Experimental Protocol: Synthesis and Resolution

This protocol is adapted from established literature procedures and is designed for reliability and scalability.[10]

Part A: Synthesis of Racemic 2,2'-Bipyrrolidine

-

Rationale: Photodimerization is an efficient method for creating the C-C bond between two pyrrolidine units. However, this method is less common in standard labs. A more accessible method starts from commercially available racemic 2,2'-bipyrrolidine or by synthesizing it through alternative means, which can then be resolved. For the purpose of this guide, we will focus on the resolution step, which is the most critical for obtaining the enantiopure material.

Part B: Chiral Resolution of (±)-2,2'-Bipyrrolidine

-

Principle: This step leverages the formation of diastereomeric salts. The racemic diamine is treated with an enantiomerically pure chiral acid, in this case, (L)-tartaric acid. The resulting diastereomeric salts, (2S,2'S)-bipyrrolidine·(L)-tartrate and (2R,2'R)-bipyrrolidine·(L)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Step-by-Step Protocol:

-

A solution of racemic 2,2'-bipyrrolidine is prepared in a suitable solvent mixture, such as methanol/water.

-

An equimolar amount of (L)-tartaric acid, dissolved in the same solvent system, is added to the bipyrrolidine solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[10]

-

The precipitated solid, which is enriched in the (2S,2'S)-bipyrrolidine·(L)-tartrate salt, is collected by filtration.[10]

-

The collected solid is recrystallized from the same solvent system to enhance diastereomeric purity. The purity can be monitored at each stage by measuring the specific rotation.

-

Part C: Liberation of (2S,2'S)-2,2'-Bipyrrolidine Free Base

-

Principle: The purified tartrate salt is treated with a strong base to deprotonate the ammonium ions, liberating the free diamine.

-

Step-by-Step Protocol:

-

The (2S,2'S)-bipyrrolidine·(L)-tartrate salt is dissolved in a minimal amount of water at 0 °C.[10]

-

A concentrated aqueous solution of a strong base, such as potassium hydroxide (KOH), is added portion-wise to the stirred solution.[10]

-

The liberated free diamine, which is an oil, will separate from the aqueous layer.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether.[10]

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., K₂CO₃), filtered, and the solvent is removed under reduced pressure to yield the (2S,2'S)-2,2'-bipyrrolidine as a colorless oil.[9][10]

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (2S,2'S)-2,2'-bipyrrolidine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons. Due to the C₂-symmetry of the molecule, the spectrum is simpler than that of an asymmetric analogue. Key signals include multiplets for the CH₂ groups and a distinct signal for the C-H proton at the stereocenter (C2 and C2').

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the symmetric molecule.

| ¹H NMR (Typical, CDCl₃) | ¹³C NMR (Typical, CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~3.2 (m, 2H) | ~60 (CH) |

| ~2.9 (m, 2H) | ~47 (CH₂) |

| ~2.0-1.5 (m, 8H) | ~26 (CH₂) |

| ~1.8 (br s, 2H, NH) | ~25 (CH₂) |

Note: Exact chemical shifts can vary depending on the solvent and concentration. These values are representative.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (2S,2'S)-2,2'-bipyrrolidine (C₈H₁₆N₂), the expected molecular weight is 140.23 g/mol .[11][12] Electron impact (EI) or electrospray ionization (ESI) can be used. The ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 141.

Chiral Analysis

Confirming the enantiomeric purity is the most critical aspect of the characterization.

Optical Rotation

The specific rotation of the synthesized material should be measured and compared to the literature value.

-

Literature Value: [α]₂₀^D = +14.82° (c = 1.01, methanol).[3][13] A value close to this indicates high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[14] This technique directly separates the two enantiomers.

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with the (S,S) and (R,R) enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines.[14][15]

-

Typical HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar).[15]

-

Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol or isopropanol. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape for basic analytes.[16]

-

Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry can be employed.[14]

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [([S,S] - [R,R]) / ([S,S] + [R,R])] x 100. A successful synthesis should yield an ee of ≥99%.[11][12]

-

Caption: Logical workflow for the characterization of the final product.

Conclusion

The synthesis of enantiomerically pure (2S,2'S)-2,2'-bipyrrolidine via diastereomeric salt resolution is a robust and well-established method. The key to success lies in careful execution of the crystallization and purification steps. Comprehensive characterization, with a particular emphasis on chiral HPLC, is non-negotiable to ensure the material is suitable for its intended use in stereoselective applications. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize and validate this important chiral diamine.

References

-

Organic Syntheses. (R,R) and (R,S)-2,2'-Bispyrrolidine. Available from: [Link]

-

Jiang, B. et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available from: [Link]

-

ResearchGate. 2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis | Request PDF. Available from: [Link]

-

CHIMIA. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA International Journal for Chemistry. Available from: [Link]

-

NIH. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Available from: [Link]

-

CHIMIA. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. Available from: [Link]

-

Sci-Hub. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. Available from: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

Semantic Scholar. 2,2′-Bipyrrolidines, (2S,2′S) and (2R,2′R). Available from: [Link]

-

NIH. (2021). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2'‐Biindole‐Based Monomers and Oligomer Films. Chemistry. Available from: [Link]

-

ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]

-

NIH. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Lett. Available from: [Link]

-

NIH. (2021). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules. Available from: [Link]

-

SpectraBase. 2,2-Bipyridine - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions | CHIMIA [chimia.ch]

- 8. Sci-Hub. The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions / CHIMIA, 2006 [sci-hub.box]

- 9. 2,2′‐Bipyrrolidines, (2S,2′S) and (2R,2′R) | Semantic Scholar [semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (2S,2 S)-2,2 -Bipyrrolidine = 99.0 GC 124779-66-4 [sigmaaldrich.com]

- 12. ≥99.0% (GC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. strem.com [strem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Core Mechanism of (2S,2'S)-2,2'-Bipyrrolidine in Asymmetric Organocatalysis: An In-Depth Technical Guide

Abstract

(2S,2'S)-2,2'-Bipyrrolidine has emerged as a powerhouse chiral organocatalyst, enabling a wide array of stereoselective transformations with remarkable efficiency and precision. This technical guide provides an in-depth exploration of the fundamental mechanisms underpinning its catalytic activity, with a particular focus on its role in asymmetric aldol and Michael additions. By dissecting the catalytic cycles, transition state models, and the influence of its unique C₂-symmetric structure, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the potential of this versatile catalyst. Detailed experimental protocols and quantitative data are provided to bridge theoretical understanding with practical application.

Introduction: The Rise of a C₂-Symmetric Diamine

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a more sustainable and often complementary alternative to traditional metal-based catalysts.[1] Within this field, proline and its derivatives have been extensively studied, establishing the foundation of enamine and iminium ion catalysis.[2] (2S,2'S)-2,2'-Bipyrrolidine, a C₂-symmetric chiral diamine, represents a significant advancement in this class of organocatalysts. Its rigid, well-defined stereochemical architecture provides a unique chiral environment that allows for exceptional control over the stereochemical outcome of various carbon-carbon bond-forming reactions.[3] This guide will delve into the core principles that govern the catalytic prowess of (2S,2'S)-2,2'-bipyrrolidine.

The Cornerstone of Catalysis: Enamine and Iminium Ion Intermediates

The catalytic activity of (2S,2'S)-2,2'-bipyrrolidine hinges on its ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions.[1] This dual reactivity allows it to catalyze a broad spectrum of reactions.

-

Enamine Catalysis: In the presence of an aldehyde or ketone, the secondary amine functionality of (2S,2'S)-2,2'-bipyrrolidine forms a nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile capable of attacking various electrophiles.[1]

-

Iminium Ion Catalysis: When reacting with α,β-unsaturated carbonyls, the catalyst forms a transient iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and activating it for nucleophilic attack.

The seamless transition between these two catalytic cycles is a hallmark of pyrrolidine-based organocatalysts and is central to their broad applicability.

Mechanism in Action I: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl moieties. (2S,2'S)-2,2'-bipyrrolidine and its derivatives have proven to be effective catalysts for this transformation, proceeding through a well-defined enamine-based catalytic cycle.

The Catalytic Cycle

The catalytic cycle for the (2S,2'S)-2,2'-bipyrrolidine-catalyzed aldol reaction can be visualized as a series of sequential steps:

Caption: Catalytic cycle of the (2S,2'S)-2,2'-Bipyrrolidine-catalyzed aldol reaction.

-

Enamine Formation: The catalyst reacts with the donor aldehyde to form a chiral enamine intermediate.

-

Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the acceptor aldehyde.

-

Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the chiral β-hydroxy aldehyde product and regenerate the catalyst.

Stereochemical Control: The Zimmerman-Traxler Model

The high degree of stereoselectivity observed in these reactions can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][4] In this model, the bulky substituents of both the enamine and the acceptor aldehyde preferentially occupy equatorial positions to minimize steric hindrance. The C₂-symmetry of the (2S,2'S)-2,2'-bipyrrolidine backbone dictates a specific facial bias for the approach of the acceptor aldehyde, leading to the preferential formation of one enantiomer.

Caption: Zimmerman-Traxler model for stereoselectivity in aldol reactions.

Mechanism in Action II: The Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes and ketones to nitroolefins is another powerful transformation efficiently catalyzed by (2S,2'S)-2,2'-bipyrrolidine and its N-alkylated derivatives.[5] This reaction provides a direct route to valuable chiral γ-nitro carbonyl compounds.

The Catalytic Cycle

Similar to the aldol reaction, the Michael addition proceeds via an enamine intermediate.

Caption: Catalytic cycle of the (2S,2'S)-2,2'-Bipyrrolidine-catalyzed Michael addition.

Stereochemical Rationale: A Rigid Transition State

High levels of enantioselectivity in the Michael addition are often achieved with N-alkylated derivatives of (2S,2'S)-2,2'-bipyrrolidine.[6] A proposed transition state model suggests the formation of a rigid cis-enamine intermediate.[6] This rigidity is enforced by an internal hydrogen bond between the nitro group of the Michael acceptor and the N-H proton of the other pyrrolidine ring, or in some cases, an acidic co-catalyst. This locks the conformation of the transition state, allowing for highly effective facial discrimination of the incoming electrophile by the bulky substituent on the catalyst and the C₂-symmetric backbone.[6]

Quantitative Performance Data

The efficacy of (2S,2'S)-2,2'-bipyrrolidine and its derivatives is demonstrated by the high yields and stereoselectivities achieved across a range of substrates.

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by N-iPr-(2S,2'S)-2,2'-Bipyrrolidine [5][7]

| Entry | Aldehyde | Yield (%) | syn:anti | ee (%) |

| 1 | Propanal | 85 | 95:5 | 85 |

| 2 | Butanal | 82 | 94:6 | 83 |

| 3 | Isovaleraldehyde | 78 | 92:8 | 80 |

| 4 | Cyclohexanecarboxaldehyde | 90 | >95:5 | 95 |

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol provides a representative procedure for the asymmetric Michael addition catalyzed by an N-alkylated (2S,2'S)-2,2'-bipyrrolidine derivative.

Materials

-

N-iPr-(2S,2'S)-2,2'-Bipyrrolidine (catalyst)

-

β-Nitrostyrene (Michael acceptor)

-

Propanal (Michael donor)

-

Toluene (solvent)

-

Benzoic acid (co-catalyst, optional)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-iPr-(2S,2'S)-2,2'-bipyrrolidine (0.02 mmol, 10 mol%) and benzoic acid (0.01 mmol, 5 mol%).

-

Add dry toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv) to the solution.

-

Cool the reaction mixture to 0 °C and add propanal (1.0 mmol, 5.0 equiv) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Caption: General workflow for the asymmetric Michael addition.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(2S,2'S)-2,2'-Bipyrrolidine and its derivatives are highly effective organocatalysts that operate through well-understood enamine and iminium ion intermediates. Their rigid C₂-symmetric framework provides an excellent platform for inducing high levels of stereoselectivity in a variety of important synthetic transformations, including aldol and Michael additions. The predictable stereochemical outcomes, governed by models such as the Zimmerman-Traxler transition state, make these catalysts valuable tools for the synthesis of complex chiral molecules in both academic and industrial settings. Further exploration of the nuances of their catalytic mechanisms will undoubtedly lead to the development of even more powerful and selective organocatalytic systems.

References

-

List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. [Link]

- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

- Alexakis, A., Andrey, O., & Tomassini, A. (2004). The Use of N-Alkyl-2,2'-bipyrrolidine Derivatives as Organocatalysts for the Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins.

- Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions, 46, 1-103.

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

-

Alexakis, A., & Andrey, O. (2002). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 4(21), 3611–3614. [Link]

- Alexakis, A., Andrey, O., & Tomassini, A. (2004). The Use of N-Alkyl-2,2'-bipyrrolidine Derivatives as Organocatalysts for the Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins.

- Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allyl- and Crotylsilanes to Aldehydes. Chemical Reviews, 103(8), 2763-2794.

- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as New, Efficient, and Practical Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.

-

Kumar, T. P. (2014). Asymmetric Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine–pyrazole. Tetrahedron: Asymmetry, 25(18–19), 1286–1291. [Link]

-

Mossé, S., Andrey, O., & Alexakis, A. (2006). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. CHIMIA, 60(4), 216-219. [Link]

- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33(2), 65-75.

- Córdova, A. (2004). The Proline-Catalyzed Asymmetric Mannich Reaction.

- Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558-569.

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Use of N‐Alkyl‐2,2′‐bipyrrolidine Derivatives as Organocatalysts for the Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins | Scilit [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

Spectroscopic Data for (2S,2'S)-2,2'-Bipyrrolidine: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (2S,2'S)-2,2'-Bipyrrolidine, a chiral diamine of significant interest to researchers, scientists, and drug development professionals. Its C₂-symmetric structure makes it a valuable ligand in asymmetric catalysis. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in various chemical transformations. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the presented information.

Introduction to (2S,2'S)-2,2'-Bipyrrolidine

(2S,2'S)-2,2'-Bipyrrolidine is a chiral organic compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[1][2] It consists of two pyrrolidine rings linked at the 2 and 2' positions, with both stereocenters in the (S) configuration. This specific stereoisomer is a valuable building block in organic synthesis, particularly as a chiral ligand for various metal-catalyzed asymmetric reactions. The synthesis of enantiopure 2,2'-bipyrrolidine has been reported through various methods, including the resolution of a d,l/meso mixture obtained from the photodimerization of pyrrolidine.[3]

The precise characterization of (2S,2'S)-2,2'-Bipyrrolidine is paramount for its effective use. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its structure, purity, and stereochemistry. This guide will provide a detailed analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For (2S,2'S)-2,2'-Bipyrrolidine, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR data is predicted using advanced computational algorithms.[4][5] The predictions are based on the known chemical shifts of similar structural motifs.

Table 1: Predicted ¹H NMR Data for (2S,2'S)-2,2'-Bipyrrolidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 2H | H-2, H-2' |

| ~2.8 - 3.0 | Multiplet | 4H | H-5, H-5' |

| ~1.6 - 1.9 | Multiplet | 8H | H-3, H-3', H-4, H-4' |

| ~1.5 - 2.5 (broad) | Singlet | 2H | N-H |

Interpretation:

-

The protons at the C2 and C2' positions (the stereocenters) are expected to be the most deshielded aliphatic protons due to their proximity to the nitrogen atoms and the C-C bond linking the two rings.

-

The protons on the C5 and C5' carbons, also adjacent to the nitrogen atoms, will appear as a distinct multiplet.

-

The protons on the C3, C3', C4, and C4' carbons will likely overlap in a complex multiplet in the upfield region of the spectrum.

-

The N-H protons are expected to appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for (2S,2'S)-2,2'-Bipyrrolidine

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | C-2, C-2' |

| ~45 - 50 | C-5, C-5' |

| ~25 - 30 | C-3, C-3' |

| ~20 - 25 | C-4, C-4' |

Interpretation:

-

The C2 and C2' carbons, being directly attached to the nitrogen atoms and each other, are expected to have the highest chemical shift among the aliphatic carbons.

-

The C5 and C5' carbons, also attached to nitrogen, will be the next most deshielded.

-

The C3, C3', C4, and C4' carbons will appear at higher field strengths, consistent with typical aliphatic carbons in a five-membered ring.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of (2S,2'S)-2,2'-Bipyrrolidine.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2S,2'S)-2,2'-Bipyrrolidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrum

The mass spectrum of (2S,2'S)-2,2'-Bipyrrolidine is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of (2S,2'S)-2,2'-Bipyrrolidine

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 139 | [M-H]⁺ |

| 70 | Cleavage of the C2-C2' bond |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 140, which corresponds to the molecular weight of C₈H₁₆N₂.

-

A peak at m/z 139, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also likely to be observed.

-

A prominent peak at m/z 70 would result from the cleavage of the C2-C2' bond, which would break the molecule into two pyrrolidinyl fragments. This is a common fragmentation pathway for such structures. [6]

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining a mass spectrum of (2S,2'S)-2,2'-Bipyrrolidine.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a liquid sample or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for less volatile or thermally labile compounds and will likely show a strong protonated molecular ion peak [M+H]⁺ at m/z 141.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

References

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

-

Organic Syntheses. (n.d.). (R,R)- and (R,S)-2,2'-Bispyrrolidine. Retrieved from [Link]

-

Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. [Link]

-

Request PDF. (n.d.). 2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. (n.d.). Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). PHOTOREDOX CATALYSIS MEDIATED BY TRANSITION METAL COMPLEXES. TOWARDS CHALLENGING ORGANIC REDUCTIONS. Retrieved from [Link]

-

James Cook University. (n.d.). Curtis J Elcoate PhD Thesis. Retrieved from [Link]

-

PubMed. (2010). The first syntheses of enantiopure 2,2'-biindoline. Retrieved from [Link]

-

PubMed. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Retrieved from [Link]

-

ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Retrieved from [Link]

-

DSpace@Utrecht. (n.d.). Fe-‐Catalyzed Oxidative Cleavage of Unsaturated Fatty Acids. Retrieved from [Link]

-

PubMed. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). Bioinspired iron and manganese catalysts for the effective and selective oxidation of alkanes and alkenes. Retrieved from [Link]

-

University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

AIR Unimi. (n.d.). Reductions catalyzed by first-row transition metals. Retrieved from [Link]

Sources

discovery and history of C2-symmetric chiral diamines

An In-Depth Technical Guide to the Discovery and History of C2-Symmetric Chiral Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

C2-symmetric chiral diamines represent a cornerstone in the field of asymmetric catalysis, providing a privileged structural scaffold for the synthesis of enantiomerically pure compounds. This guide offers a comprehensive exploration of the discovery, history, and application of these pivotal ligands. We delve into the historical context that necessitated their development, tracing the journey from early concepts of stereochemistry to the landmark synthesis of industrial-scale pharmaceuticals. This document provides an in-depth analysis of the synthesis and application of two seminal C2-symmetric diamines: 1,2-diphenylethane-1,2-diamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). Detailed experimental protocols for their synthesis and use in catalytic reactions, alongside mechanistic insights and quantitative performance data, are presented to provide a robust resource for researchers in academia and industry.

The Principle of C2-Symmetry in Asymmetric Catalysis

The concept of C2-symmetry is fundamental to the design of effective chiral ligands and catalysts. A molecule possesses a C2-axis of symmetry if a 180° rotation about this axis results in a molecule that is indistinguishable from the original. In the context of asymmetric catalysis, this symmetry element has profound implications. By reducing the number of possible diastereomeric transition states between the catalyst and the substrate, C2-symmetry simplifies the stereochemical pathways of a reaction. This simplification often leads to a higher degree of enantioselectivity, as one transition state is significantly favored over the other. The diagram below illustrates this fundamental principle.

Caption: The role of C2-symmetry in simplifying catalyst-substrate interactions to enhance enantioselectivity.

Historical Milestones in Asymmetric Catalysis

The development of C2-symmetric chiral diamines is intrinsically linked to the broader history of asymmetric catalysis. The early 21st century saw the Nobel Prize in Chemistry awarded for pioneering work in this field, recognizing its profound impact on modern organic synthesis.

In 2001, the Nobel Prize was jointly awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless. Knowles' work at Monsanto in the late 1960s and early 1970s led to the first industrial-scale asymmetric synthesis of the anti-Parkinson's drug L-DOPA.[1][2] This was achieved through asymmetric hydrogenation using a chiral rhodium-phosphine catalyst.[1] Noyori significantly expanded the scope of asymmetric hydrogenation, developing highly efficient ruthenium-based catalysts, including those incorporating C2-symmetric phosphine ligands like BINAP.[3][4][5] Sharpless developed catalytic asymmetric oxidation reactions, most notably the Sharpless epoxidation, which utilizes chiral tartrate esters as ligands for a titanium catalyst to produce chiral epoxides from allylic alcohols.[6][7]

While much of the initial focus was on phosphine and tartrate ligands, the late 1980s and early 1990s witnessed the emergence of C2-symmetric chiral diamines as a powerful and versatile class of ligands in their own right.

The Rise of C2-Symmetric Chiral Diamines

trans-1,2-Diaminocyclohexane (DACH): A Scaffold for Innovation

trans-1,2-Diaminocyclohexane (DACH) is a foundational C2-symmetric diamine that has become a ubiquitous building block in asymmetric catalysis. Its rigid cyclohexane backbone locks the two amino groups in a well-defined spatial arrangement, which is crucial for effective chirality transfer.

Discovery and Resolution: The racemic trans-isomer of 1,2-diaminocyclohexane is produced through the hydrogenation of o-phenylenediamine.[8] A pivotal moment in its history was the development of a practical method for its resolution into enantiomerically pure forms using tartaric acid. This process, which allows for the separation of the (1R,2R) and (1S,2S) enantiomers, made DACH readily available for chiral ligand synthesis.

The Jacobsen-Katsuki Epoxidation: A landmark achievement in the history of DACH was the independent development of the Jacobsen-Katsuki epoxidation in the early 1990s.[3][9] Eric Jacobsen and Tsutomu Katsuki developed chiral manganese(III)-salen complexes, where the salen ligand is synthesized from a DACH derivative.[3][9][10] These catalysts proved to be highly effective for the enantioselective epoxidation of unfunctionalized alkenes, a reaction for which there was previously no general solution.[3]

Caption: Structure of Jacobsen's Catalyst, incorporating a DACH-derived salen ligand.

The catalytic cycle of the Jacobsen epoxidation is thought to involve a high-valent manganese(V)-oxo species as the active oxidant.[3] The C2-symmetric ligand creates a chiral pocket around the metal center, directing the approach of the alkene and leading to the formation of one enantiomer of the epoxide in excess.[3]

1,2-Diphenylethane-1,2-diamine (DPEN): A Key Ligand for Asymmetric Hydrogenation

1,2-Diphenylethane-1,2-diamine (DPEN) is another paramount C2-symmetric diamine that has had a transformative impact on asymmetric catalysis. Its derivatives are particularly renowned for their application in Noyori's asymmetric hydrogenation and transfer hydrogenation of ketones and imines.

Noyori's Breakthrough: In the mid-1990s, Ryoji Noyori's group discovered that ruthenium(II) complexes containing a combination of a C2-symmetric diphosphine (like BINAP) and a C2-symmetric diamine (like DPEN) were exceptionally active and enantioselective catalysts for the hydrogenation of simple ketones.[11][12] This was a significant advancement, as previous methods often required a coordinating functional group near the ketone.

A key innovation was the development of catalysts incorporating N-sulfonated DPEN derivatives, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[13] The resulting Ru-TsDPEN-arene complexes are highly effective for asymmetric transfer hydrogenation, using hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[14][15][16]

The proposed mechanism for asymmetric transfer hydrogenation with these catalysts involves a concerted, outer-sphere hydride transfer from a ruthenium-hydride intermediate to the ketone.[16][17] The N-H proton on the TsDPEN ligand is believed to play a crucial role in stabilizing the transition state through a hydrogen bond with the carbonyl oxygen of the substrate.[16]

Sources

- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 5. Jacobson katsuki named rxn | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 14. kanto.co.jp [kanto.co.jp]

- 15. pcliv.ac.uk [pcliv.ac.uk]

- 16. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Stereochemistry of (2S,2'S)-2,2'-Bipyrrolidine

This guide provides a detailed theoretical exploration of the stereochemical nuances of (2S,2'S)-2,2'-bipyrrolidine, a cornerstone chiral diamine in modern asymmetric catalysis and drug development. While extensive experimental applications of this C₂-symmetric ligand are well-documented, a comprehensive theoretical treatise on its conformational landscape is less prevalent in the literature. This document, therefore, synthesizes established principles of stereochemistry, computational chemistry, and data from analogous molecular systems to offer a robust framework for understanding and predicting the behavior of (2S,2'S)-2,2'-bipyrrolidine at a molecular level.

Introduction: The Significance of Stereochemical Control

(2S,2'S)-2,2'-Bipyrrolidine is a chiral ligand and organocatalyst prized for its ability to induce high levels of stereoselectivity in a wide array of chemical transformations.[1] Its efficacy is intrinsically linked to its well-defined three-dimensional structure, which creates a chiral environment that dictates the facial selectivity of reacting substrates. The two pyrrolidine rings, linked by a C-C single bond, are not static; rotation around this central bond gives rise to distinct conformational isomers, each with a unique energetic profile and spatial arrangement of its nitrogen lone pairs and substituents. A thorough understanding of this conformational isomerism is paramount for rational catalyst design and the optimization of reaction conditions.

The C₂-symmetric nature of (2S,2'S)-2,2'-bipyrrolidine simplifies its coordination chemistry, but the dynamic equilibrium between its conformers adds a layer of complexity that warrants a detailed theoretical investigation. This guide will delve into the fundamental principles governing the stereochemistry of this important molecule, providing researchers and drug development professionals with the insights needed to harness its full potential.

Conformational Isomerism: The Trans- and Gauche- Conformers

Rotation around the central C2-C2' bond in (2S,2'S)-2,2'-bipyrrolidine gives rise to two primary low-energy conformations: the trans (or anti-periplanar) and the gauche (or syn-clinal) conformers. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects.

The Trans-Conformer: A Sterically Favored Arrangement

In the trans-conformer, the two pyrrolidine rings are oriented in an anti-periplanar fashion, with the nitrogen atoms positioned on opposite sides of the C2-C2' bond. This arrangement minimizes steric repulsion between the two rings, making it the intuitively more stable conformation. In analogous systems like 2,2'-bipyridine, the trans-coplanar structure is generally preferred in the vapor phase and non-acidic solutions. While the saturated nature of the pyrrolidine rings in (2S,2'S)-2,2'-bipyrrolidine prevents full coplanarity, the staggered arrangement of the substituents on the C2 and C2' carbons in the transoid conformation is expected to be energetically favorable.

The Gauche-Conformer: The Influence of Stereoelectronic Effects

The gauche-conformer, where the pyrrolidine rings are in a syn-clinal arrangement, presents a more sterically crowded environment. However, this conformation can be stabilized by favorable stereoelectronic interactions. Specifically, hyperconjugative interactions between the nitrogen lone pair (n) of one pyrrolidine ring and the antibonding orbital (σ) of the C2-C2' bond of the adjacent ring can provide a stabilizing effect. The optimal alignment for this n -> σ interaction occurs when the lone pair and the C-C bond are anti-periplanar, a geometry that can be approached in a gauche-like conformation.

The interplay between steric hindrance and these stabilizing stereoelectronic effects determines the precise dihedral angle and the relative energy of the gauche conformer.

Theoretical Investigation of the Conformational Landscape

A comprehensive understanding of the stereochemistry of (2S,2'S)-2,2'-bipyrrolidine requires the application of computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for accurately predicting the geometries, energies, and vibrational frequencies of molecular systems.

Computational Methodology: A Self-Validating Protocol

A robust theoretical study of the conformational landscape of (2S,2'S)-2,2'-bipyrrolidine would involve the following steps:

-

Conformational Search: A thorough search of the potential energy surface to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields followed by DFT optimization of the promising candidates.

-